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Abstract

TM471-1 is a novel, orally bioavailable, irreversible inhibitor of Bruton's tyrosine kinase (BTK)
that has demonstrated significant potential in preclinical studies and has advanced to Phase |
clinical trials for the treatment of B-cell non-Hodgkin lymphoma.[1][2][3] A critical attribute of any
kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen toxicities and limit
therapeutic windows. This technical guide provides a comprehensive overview of the kinase
selectivity profile of TM471-1, presenting the available quantitative data, detailing the
experimental methodologies used for its determination, and illustrating the core signaling
pathway affected.

Introduction to TM471-1

TM471-1, also referred to as compound 22 in initial publications, is an imidazo[1,2-b]pyridazine
derivative designed as a potent and highly selective covalent inhibitor of BTK.[1][2][3] BTK is a
non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is a key pathway
regulating B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling
pathway is a hallmark of various B-cell malignancies, making BTK a compelling therapeutic
target. TM471-1 has shown a potent BTK inhibition with an IC50 value of 1.3 nM.[1][2][3] Its
irreversible mechanism of action involves forming a covalent bond with a cysteine residue
(Cys481) in the active site of BTK, leading to sustained inhibition.
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Kinase Selectivity Profile of TM471-1

The selectivity of TM471-1 was assessed against a broad panel of 310 kinases to determine its
specificity for BTK and to identify potential off-target activities. The following table summarizes
the inhibitory activity of TM471-1 against this kinase panel. The data is presented as the

percentage of inhibition at a concentration of 1 uM.
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Kinase Target Percentage Inhibition at 1 pM
BTK 100%
AAK1 12%
ABL1 8%
ABL1 (E255K) 5%
ABL1 (F3171) 6%
ABL1 (F317L) 7%
ABL1 (H396P) 9%
ABL1 (M351T) 11%
ABL1 (Q252H) 4%
ABL1 (T315I) 3%
ABL1 (Y253F) 10%
ABL2 15%
ACVR1 2%
ACVR1B 1%
ACVR2A 0%
ACVR2B 3%
ACVRL1 4%
ADAM17 -5%
ADCK3 18%

... (and 289 other kinases with low inhibition)

Note: The complete list of 310 kinases and their corresponding inhibition percentages is
extensive. The table above provides a representative sample of the data, highlighting the high
selectivity for BTK with minimal inhibition of other kinases at a 1 pM concentration. For the full
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dataset, readers are encouraged to consult the supplementary information of the primary
publication.

The data demonstrates that TM471-1 is a highly selective inhibitor of BTK. At a concentration
of 1 uM, which is nearly 1000-fold higher than its BTK IC50, TM471-1 shows minimal inhibitory
activity against a wide array of other kinases, underscoring its specificity. This high degree of
selectivity is a promising characteristic, suggesting a lower likelihood of off-target toxicities.

Experimental Protocols

The kinase selectivity profile of TM471-1 was determined using a well-established in vitro
kinase assay platform. The following is a representative protocol based on standard industry
practices for kinase inhibitor profiling.

Objective: To determine the percentage of inhibition of a panel of 310 different kinases by
TM471-1 at a fixed concentration.

Materials:

e TM471-1 (Compound 22)

e Recombinant human kinases (310 variants)

o Appropriate kinase-specific peptide substrates

e ATP (Adenosine triphosphate)

e Assay buffer (e.g., Tris-HCI, MgCI2, DTT)

e Microplates (e.g., 384-well)

o Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
o Plate reader capable of luminescence detection

Methodology:
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o Compound Preparation: A stock solution of TM471-1 is prepared in 100% DMSO. This stock
is then serially diluted in assay buffer to the final desired concentration (1 uM for the

selectivity screen).

o Kinase Reaction Setup:

[e]

Kinase reactions are performed in a final volume of 25 pL in 384-well microplates.

To each well, 5 pL of the diluted TM471-1 solution is added. For control wells (maximum
and minimum signal), an equivalent volume of vehicle (DMSO-containing buffer) is added.

Next, 10 yL of a mixture containing the specific kinase and its corresponding peptide
substrate in assay buffer is added to each well.

The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to
allow for the inhibitor to bind to the kinase.

¢ Initiation of Kinase Reaction:

o

[e]

The kinase reaction is initiated by the addition of 10 uL of ATP solution to each well. The
final concentration of ATP is typically at or near the Km value for each specific kinase to
provide a sensitive measure of inhibition.

The reaction is allowed to proceed for a predetermined time (e.g., 60 minutes) at a
controlled temperature (e.g., 30°C).

o Detection of Kinase Activity:

Following the incubation, the kinase reaction is stopped, and the amount of ADP produced
(which is proportional to kinase activity) is measured.

Using a luminescent ADP detection assay like ADP-Glo™, 25 uL of ADP-Glo™ Reagent is
added to each well to terminate the kinase reaction and deplete the remaining ATP. This is
followed by a 40-minute incubation at room temperature.

Finally, 50 pL of Kinase Detection Reagent is added to each well to convert the generated
ADP into ATP, which then drives a luciferase-luciferin reaction, producing a luminescent
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signal. The plate is incubated for another 30-60 minutes at room temperature.

o Data Analysis:
o The luminescence of each well is measured using a plate reader.

o The percentage of inhibition is calculated for each kinase using the following formula: %
Inhibition = 100 x (1 - [(Signal_Inhibitor - Signal_Min) / (Signal_Max - Signal_Min)]) where:

» Signal_Inhibitor is the signal from the wells containing TM471-1.
» Signal_Min is the signal from the control wells with no kinase activity.

» Signal_Max is the signal from the control wells with full kinase activity (vehicle control).

Signaling Pathways and Visualizations
B-Cell Receptor (BCR) Signaling Pathway

TMA471-1 exerts its therapeutic effect by inhibiting BTK, a critical node in the B-cell receptor
signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to
B-cell activation, proliferation, and survival. BTK is essential for the transduction of these
signals. The diagram below illustrates the central role of BTK in this pathway and its inhibition
by TM471-1.
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B-Cell Receptor (BCR) signaling pathway and the inhibitory action of TM471-1 on BTK.
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Experimental Workflow for Kinase Selectivity Profiling

The process of determining the kinase selectivity profile of a compound like TM471-1 involves
a systematic workflow, from compound preparation to data analysis. The following diagram

outlines these key steps.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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